4-Bromo-6-iodo-3-hydroxy (1H)indazole
Overview
Description
4-Bromo-6-iodo-3-hydroxy (1H)indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and iodine atoms in the structure of this compound makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-Bromo-6-iodo-3-hydroxy (1H)indazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination and iodination of an indazole derivative. The reaction conditions often involve the use of bromine and iodine reagents under controlled temperatures and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-6-iodo-3-hydroxy (1H)indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form ketones or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-6-iodo-3-hydroxy (1H)indazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Bromo-6-iodo-3-hydroxy (1H)indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate inflammatory pathways.
Comparison with Similar Compounds
4-Bromo-6-iodo-3-hydroxy (1H)indazole can be compared with other indazole derivatives such as:
4-Bromo-1H-indazole: Lacks the iodine and hydroxyl groups, making it less versatile in certain reactions.
6-Iodo-1H-indazole: Lacks the bromine and hydroxyl groups, affecting its reactivity and biological activity.
3-Hydroxy-1H-indazole: Lacks the bromine and iodine atoms, which may limit its applications in coupling reactions.
The unique combination of bromine, iodine, and hydroxyl groups in this compound makes it a valuable compound for diverse chemical and biological applications.
Properties
IUPAC Name |
4-bromo-6-iodo-1,2-dihydroindazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2O/c8-4-1-3(9)2-5-6(4)7(12)11-10-5/h1-2H,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVACSJBLJEVIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NNC2=O)Br)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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